molecular formula C5H12N2O2 · 0.5 C5H6O5 · 0.5 H2O B612355 Diornithine oxoglurate CAS No. 5144-42-3

Diornithine oxoglurate

Cat. No. B612355
CAS RN: 5144-42-3
M. Wt: 278.26
InChI Key:
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Description

Diornithine oxoglurate, also known as Ornithine oxoglutarate (OGO) or Ornithine α-ketoglutarate (OKG), is a drug used in liver therapy . It is the salt formed from ornithine and alpha-ketoglutaric acid . It is also used to improve nutritional health in elderly patients .


Synthesis Analysis

The synthesis of 2-oxoglutarate derivatives, which are related to Diornithine oxoglurate, has been reported . An efficient synthesis of C3- and/or C4-substituted 2OG derivatives, proceeding via cyanosulfur ylid intermediates, is reported .


Molecular Structure Analysis

The molecular formula of Diornithine oxoglurate is C15H30N4O9 . The average mass is 410.420 Da and the monoisotopic mass is 410.201294 Da .


Chemical Reactions Analysis

Studies on how derivatives of its natural 2OG cosubstrate modulate AspH activity have been reported . Some 2OG derivatives efficiently inhibit AspH via competing with 2OG as evidenced by crystallographic and solution analyses . Other 2OG derivatives can substitute for 2OG enabling substrate hydroxylation .

Scientific Research Applications

Enzyme Inhibition and Ornithine Concentration

Diornithine oxoglurate, and its related compounds, have been extensively studied for their role in inhibiting enzymes and affecting ornithine concentrations in various tissues. For instance, 5-Fluoromethylornithine (5-FMOrn) has been identified as a specific irreversible inhibitor of L-ornithine:2-oxoacid aminotransferase (OAT), leading to enhanced ornithine concentrations in tissues and increased urinary ornithine. This inactivation of OAT provides a tool for understanding the functions of OAT under different physiological and pathological conditions (Daune, Gerhart, & Seiler, 1988).

Polyamine Synthesis and Cell Proliferation

Difluoromethylornithine (DFMO) impacts polyamine synthesis and has been studied in relation to cell proliferation and differentiation. DFMO's introduction to culture media affects aminoxidase activity and subsequently influences cell proliferation and differentiation in mouse fibroblasts (Shliakhovenko et al., 1987).

Anticancer Properties

Difluoromethylornithine (DFMO; eflornithine) is explored for its anticancer properties due to its role as an irreversible suicide inhibitor of the enzyme ornithine decarboxylase, which is involved in polyamine synthesis crucial for cell survival. DFMO has shown efficacy as an anticancer agent and in chemoprevention for some cancers and leukemias (Alexiou et al., 2017).

DNA Synthesis and Cellular Function

Ornithine α-ketoglutarate (OKG) has been studied for its effects on the rate of DNA synthesis in human fibroblasts. It induces a significant increase in DNA synthesis, suggesting a link between polyamine biosynthesis and the anabolic effect of OKG (Vaubourdolle et al., 1990).

Trypanosomiasis Treatment

Eflornithine (DFMO) is a drug developed against African trypanosomiasis (sleeping sickness). Its mechanism of action involves inhibiting the synthesis of polyamines, essential for cell survival, thus making it effective against the disease (Jobanputra, Rajpal, & Nagpur, 2020).

Metabolic Disorders and Amino Acid Metabolism

Hyperornithinemia and other metabolic disorders have been linked to the altered metabolism of amino acids, including ornithine. Studies have shown changes in blood levels of ornithine and other amino acids in patients with such disorders (Levy & Barkin, 1971).

Safety And Hazards

Ornithine, a component of Diornithine oxoglurate, is possibly safe when used at doses up to 500 mg daily for up to 8 weeks and up to 12 grams daily for 4 weeks . It might cause stomach or intestine symptoms .

properties

IUPAC Name

(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H12N2O2.C5H6O5/c2*6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8/h2*4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10)/t2*4-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZWEWUFDLGQKZ-SCGRZTRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN.C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diornithine oxoglurate

CAS RN

5144-42-3
Record name Ornithine alpha-ketoglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-ornithine 2-oxoglutarate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIORNITHINE OXOGLURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URK9D85MYO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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